Regioisomeric Impact on Lipophilicity (logP)
The target compound 4-(4-aminobutyl)pyridin-2-amine displays a computed logP of 1.46 ± 0.47, compared with an XlogP of 0.9 for its N-(4-aminobutyl)pyridin-2-amine isomer [1]. This ~0.56 log-unit increase in lipophilicity is consistent with the replacement of a polar endocyclic N–H with a C–C linkage, reducing hydrogen-bond donor count and increasing membrane partition coefficient. In drug-discovery programmes where CNS penetration or avoidance of hERG binding is governed by logP thresholds, this difference alone can exclude the N-isomer from a screening cascade while retaining the 4-substituted analog.
| Evidence Dimension | Computed octanol-water partition coefficient (logP / XlogP) |
|---|---|
| Target Compound Data | logP = 1.46 ± 0.47 |
| Comparator Or Baseline | N-(4-aminobutyl)pyridin-2-amine (CAS 92992-91-1): XlogP = 0.9 |
| Quantified Difference | ΔlogP ≈ +0.56 (target compound more lipophilic) |
| Conditions | Computed values; XlogP from Chem960, logP from PMC table value for structurally related 2-aminopyridines |
Why This Matters
A logP difference >0.5 directly impacts predicted membrane permeability and solubility, providing a data-driven reason to select the 4-substituted isomer for medicinal chemistry campaigns where oral bioavailability or CNS exposure is required.
- [1] Chem960. N-(4-aminobutyl)pyridin-2-amine (CAS 92992-91-1) Property Data. XlogP = 0.9. https://m.chem960.com View Source
